2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a phenyl group attached to an imidazo[1,2-a]pyrimidine core with a carbaldehyde functional group
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including its potential as an enzyme inhibitor.
Medicine: Research has investigated its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, exhibiting a broad range of pharmacological properties .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific target and the structural features of the compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridines have been shown to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyrimidine with phenyl isocyanate in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted derivatives of the original compound.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
2-Phenylimidazo[1,2-a]pyrazine-3-carbaldehyde
2-Phenylimidazo[1,2-a]thiazole-3-carbaldehyde
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-13-14-7-4-8-16(11)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHZELVODHMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406107 | |
Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74944-29-9 | |
Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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